Cas no 144379-42-0 (Celangulin III)

Celangulin III structure
Celangulin III structure
Productnaam:Celangulin III
CAS-nummer:144379-42-0
MF:C34H44O14
MW:676.704771995544
CID:146422
PubChem ID:44151458

Celangulin III Chemische en fysische eigenschappen

Naam en identificatie

    • Propanoic acid,2-methyl-,[(3R,4R,5R,5aS,6R,7S,9S,9aS,10R)-4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl]methylester
    • Celangulin III
    • 5aH-3,9a-Methano-1-benzoxepin, propanoic acid deriv.
    • Propanoicacid, 2-methyl-,[4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl]methylester, [3R-(3a,4a,5b,5aa,6a,7a,9b,9aa,10R*)]-
    • 4,6,7,10-Tetrakis(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate
    • Propanoic acid, 2-methyl-, ((3R,4R,5R,5aS,6R,7S,9S,9aS,10R)-4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl)methyl ester
    • Propanoic acid, 2-methyl-, (4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl)methyl ester, (3R-(3alpha,4alpha,5beta,5aalpha,6 alpha,7alpha,9beta,9aalpha,10R*))-
    • DTXSID30932300
    • 144379-42-0
    • Propanoic acid, 2-methyl-, [(3R,4R,5R,5aS,6R,7S,9S,9aS,10R)-4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl]methyl ester
    • Inchi: 1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1
    • InChI-sleutel: ARLOYSQKSCYUOB-CZEMSBAUSA-N
    • LACHT: O1C(C([H])([H])[H])(C([H])([H])[H])[C@]2([H])[C@]([H])([C@@]([H])(C3(C([H])([H])OC(C([H])(C([H])([H])[H])C([H])([H])[H])=O)[C@]([H])([C@]([H])(C([H])([H])[C@@](C([H])([H])[H])([C@]13[C@]2([H])OC(C([H])([H])[H])=O)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O

Berekende eigenschappen

  • Exacte massa: 676.273
  • Monoisotopische massa: 676.273
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 187
  • XLogP3: 2.6

Artikelen aanbevelen

Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd